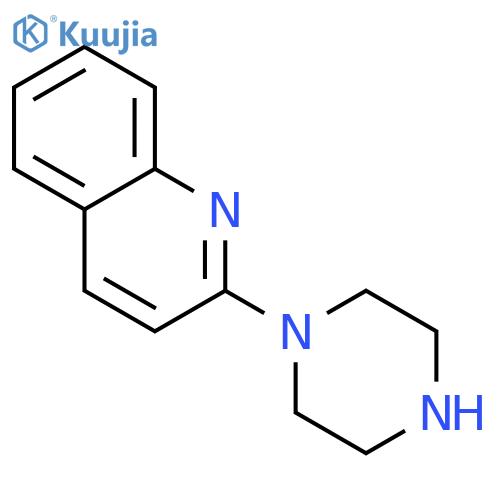

Cas no 4774-24-7 (2-(piperazin-1-yl)quinoline)

2-(piperazin-1-yl)quinoline structure

商品名:2-(piperazin-1-yl)quinoline

2-(piperazin-1-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- 2-(Piperazin-1-yl)quinoline

- 2-(1-piperazinyl)quinoline

- 2-Piperazin-1-yl-quinoline

- QUIPAZINE

- Quipazine dimaleate

- 2-(1-Piperazino)quinoline

- 2-Piperazin-1-ylquinoline

- Quinoline, 2-(1-piperazinyl)-

- Quipazine [INN]

- 1-(2-Quinolinyl)piperazine

- Quipazinum [INN-Latin]

- Quipazina [INN-Spanish]

- 1-(2-Quinolyl)piperazine

- 2-(1-Piperazinyl)chinolin

- 4WCY05C0SJ

- 2-quinolylpiperazine

- Quipazinum

- Quipazina

- Spectrum_001733

- piperazin-1-yl-quinoline

- A

- BRD-K77925998-001-01-3

- KBio3_002971

- Tocris-0629

- DivK1c_000911

- BSPBio_000554

- BRD-K77925998-050-02-8

- L000958

- Prestwick0_000617

- KBio2_002213

- CS-0072166

- CHEBI:93368

- DTXSID3046952

- HY-W028142

- Oprea1_342540

- GTPL173

- CCG-205099

- Prestwick2_000617

- AB00053761-06

- BPBio1_000610

- VU0005330-3

- Q7272557

- SPBio_002773

- XRXDAJYKGWNHTQ-UHFFFAOYSA-N

- KBio1_000911

- CHEMBL18772

- BSPBio_003467

- FT-0635438

- 2-Piperazin-1-yl-quinoline(Quipazine)

- BDBM50014407

- KBioGR_001818

- Spectrum3_001824

- Prestwick3_000617

- Biomol-NT_000103

- Spectrum2_001182

- AB05466

- BRD-K77925998-332-03-8

- KBio2_004781

- UNII-4WCY05C0SJ

- SPBio_001223

- F3306-0004

- NCGC00015872-02

- SBI-0050992.P003

- MFCD00242605

- NCGC00015872-03

- Spectrum4_001259

- NCGC00015872-01

- Lopac-Q-1004

- EN300-39715

- 2-(piperazin-1-yl)-quinoline

- NCGC00024694-02

- SY238379

- Lopac0_001019

- AB00053761_11

- BPBio1_001393

- A827323

- Prestwick1_000617

- Q-103520

- 1-(quinolin-2-yl)piperazine

- NCGC00015872-04

- 2-Piperazin-1-yl-quinoline (Quipazine)

- AS-38262

- NCGC00024694-03

- NCGC00024694-01

- IDI1_000911

- AKOS000124312

- NCGC00015872-06

- BRN 0196945

- CAS-4774-24-7

- AB00053761

- 2-Piperazin-1-yl-quinoline;2-(piperazin-1-yl)quinoline

- AB00053761_12

- 5-23-03-00069 (Beilstein Handbook Reference)

- AC-22858

- 4774-24-7

- SCHEMBL322181

- 130895-61-3

- KBioSS_002213

- KBio2_007349

- NINDS_000911

- BCP23281

- BRD-K77925998-332-04-6

- 2-(1-piperazinyl)-quinoline

- STL308727

- BRD-K77925998-364-01-5

- DB-021505

- Quipazina (INN-Spanish)

- DTXCID1026952

- BRD-K77925998-050-14-3

- Quipazinum (INN-Latin)

- 2-(piperazin-1-yl)quinoline

-

- MDL: MFCD00242605

- インチ: 1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2

- InChIKey: XRXDAJYKGWNHTQ-UHFFFAOYSA-N

- ほほえんだ: N1(C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3N=2)C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]

- BRN: 0196945

計算された属性

- せいみつぶんしりょう: 445.14900

- どういたいしつりょう: 213.127

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 403.7±25.0°C at 760 mmHg

- フラッシュポイント: 198.0±23.2 °C

- 屈折率: 1.628

- PSA: 177.36000

- LogP: 1.46180

- ようかいせい: 自信がない

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(piperazin-1-yl)quinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- RTECS番号:VC2513500

- ちょぞうじょうけん:2-8 °C

2-(piperazin-1-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17433-5G |

2-(piperazin-1-yl)quinoline |

4774-24-7 | 95% | 5g |

¥4111.00 | 2023-05-02 | |

| eNovation Chemicals LLC | Y1097340-1G |

2-(piperazin-1-yl)quinoline |

4774-24-7 | 97% | 1g |

$230 | 2024-07-21 | |

| TRC | B450568-500mg |

2-(Piperazin-1-yl)quinoline |

4774-24-7 | 500mg |

$ 224.00 | 2023-04-18 | ||

| Enamine | EN300-39715-0.5g |

2-(piperazin-1-yl)quinoline |

4774-24-7 | 0.5g |

$264.0 | 2023-04-30 | ||

| Enamine | EN300-39715-1.0g |

2-(piperazin-1-yl)quinoline |

4774-24-7 | 1g |

$274.0 | 2023-04-30 | ||

| Enamine | EN300-39715-0.05g |

2-(piperazin-1-yl)quinoline |

4774-24-7 | 0.05g |

$230.0 | 2023-04-30 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA062-250mg |

2-(piperazin-1-yl)quinoline |

4774-24-7 | 95% | 250mg |

673CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D969978-5g |

2-Piperazin-1-yl-quinoline |

4774-24-7 | 95% | 5g |

$455 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0106-500mg |

2-Piperazin-1-yl-quinoline |

4774-24-7 | 96% | 500mg |

831.08CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0106-250mg |

2-Piperazin-1-yl-quinoline |

4774-24-7 | 96% | 250mg |

746.28CNY | 2021-05-08 |

2-(piperazin-1-yl)quinoline 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

4774-24-7 (2-(piperazin-1-yl)quinoline) 関連製品

- 126653-00-7(1-Piperazine-1-yl-isoquinoline)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4774-24-7)2-(piperazin-1-yl)quinoline

清らかである:99%

はかる:5g

価格 ($):365.0

atkchemica

(CAS:4774-24-7)2-(piperazin-1-yl)quinoline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ